molecular formula C18H16F2N2O3 B2921913 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide CAS No. 921842-33-3

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide

Cat. No. B2921913
CAS RN: 921842-33-3
M. Wt: 346.334
InChI Key: CTHPNVYUBHCPEI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O3 and its molecular weight is 346.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

Research into compounds with similar structures, such as the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, demonstrates the creation of novel oxazapolyheterocycles. These compounds exhibit strong blue emission in dichloromethane, indicating potential applications in materials science, specifically in the development of new photophysical materials with unique light-emitting properties (Petrovskii et al., 2017).

Electrochemical Behavior and Determinations

The electrochemical behaviors of benzoxazole compounds have been explored, with findings suggesting that quantitative determinations of benzoxazoles can be achieved rapidly and sensitively using differential puls voltammetry and square wave voltammetry. This indicates potential research applications in electrochemical sensors and analytical chemistry for detecting and quantifying similar compounds (Zeybek et al., 2009).

Antimicrobial and Antibacterial Agents

Studies on novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives, prepared through one-pot synthesis, reveal significant antimicrobial activity. Such findings highlight the potential of similar structures in the development of new antimicrobial and antibacterial agents, contributing to pharmaceutical research aimed at combating infectious diseases (Satyanarayana et al., 2021).

Heterocyclic Chemistry and Drug Design

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids presents a method for creating compounds with potential pharmacological applications. The structural analyses and nonlinear optical (NLO) properties investigations of these compounds suggest their utility in designing drugs with specific biological activities, including potential applications in NLO materials (Almansour et al., 2016).

Novel Polycyclic Systems

The creation of new polycyclic systems containing 1,4-benzodiazepine and isoindolinone fragments through dehydration processes indicates the versatility of oxazepine-based compounds in synthesizing complex molecular structures. This research area is vital for the development of new therapeutic agents with unique pharmacological profiles (Ukhin et al., 2011).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-18(2)9-25-14-7-6-10(8-13(14)22-17(18)24)21-16(23)15-11(19)4-3-5-12(15)20/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPNVYUBHCPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.